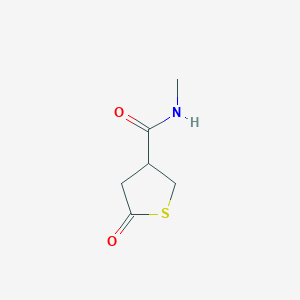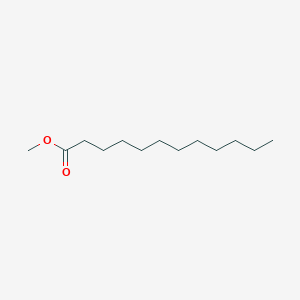
3-Hydroxypromazine
Descripción general
Descripción
3-Hydroxypromazine is a metabolite of Promazine . It is chemically known as 10-(3-(Dimethylamino)propyl)-10H-phenothiazin-3-ol .
Synthesis Analysis
The synthesis of 3-Hydroxypromazine and its derivatives has been reported in the literature. For instance, a series of fluorescent prorin (promazine-coumarin hybrid) derivatives were synthesized via piperidine catalyzed cyclization with 3-formyl-2-hydroxypromazine and ethyl acetoacetate or Meldrum’s acid .Molecular Structure Analysis
The molecular formula of 3-Hydroxypromazine is C17H20N2OS . The InChI Key is FCWHSDRYYOAXGG-UHFFFAOYSA-N . The SMILES representation is CN©CCCN1C2=CC=CC=C2SC2=CC(O)=CC=C12 .Chemical Reactions Analysis
3-Hydroxypromazine is a metabolite produced from Promazine . The reaction type is hydroxylation .Physical And Chemical Properties Analysis
The average molecular weight of 3-Hydroxypromazine is 300.418 . It has a logP value of 4.08 (ALOGPS) and 3.32 (Chemaxon) . The water solubility is 0.111 mg/mL (ALOGPS) .Aplicaciones Científicas De Investigación
Transdermal Delivery Systems
3-Hydroxypromazine has been studied in the context of transdermal delivery systems. A study by Luppi et al. (2010) focused on developing hydroxypropylmethylcellulose films for the prolonged delivery of chlorpromazine hydrochloride, an antipsychotic drug. This research aimed to enhance transdermal permeation and improve drug delivery methods (Luppi et al., 2010).
Photophysical Properties
The photophysical properties of 3-Hydroxypromazine and its related compounds have been a subject of research. Piñero et al. (2012) investigated the properties of the triplet excited state of chlorpromazine hydrochloride (CPZ) and its derivative promazine hydrochloride (PZ) in the presence of 2-hydroxypropyl-β-cyclodextrin (HPC). This study provided insights into the drugs' photosensitizing effects and their modulation by the microenvironment (Piñero et al., 2012).
Pharmacological Activity
The pharmacological activities of 3-Hydroxypromazine have been compared to other derivatives in various tests. Posner and Hearst (1964) examined its effects in tests like potentiation of hexobarbital sleeping time and the ability to maintain balance on a rotating rod. Their research highlighted the unique pharmacological profiles of different hydroxypromazine derivatives (Posner & Hearst, 1964).
Membrane-Modulating Effects
Studies have also explored the membrane-modulating effects of 3-Hydroxypromazine class compounds on the pharmacological activity of various psychotropic drugs. Smirnov et al. (1985) investigated the impact of a 3-hydroxypyridine derivative on drugs like chlorpromazine and found a significant increase in their pharmacological activity, suggesting a mechanism involving the modulation of synaptic biomembranes (Smirnov et al., 1985).
Mecanismo De Acción
While the specific mechanism of action for 3-Hydroxypromazine is not available, Promazine, the parent compound, acts by blocking a variety of receptors in the brain, particularly dopamine receptors . When there is an excess amount of dopamine in the brain it causes over-stimulation of dopamine receptors. Promazine blocks these receptors and stops them becoming over-stimulated, thereby helping to control psychotic illness .
Propiedades
IUPAC Name |
10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-12-13(20)8-9-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWHSDRYYOAXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185488 | |
| Record name | 3-Hydroxypromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypromazine | |
CAS RN |
316-85-8 | |
| Record name | 3-Hydroxypromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



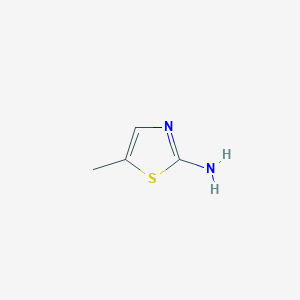
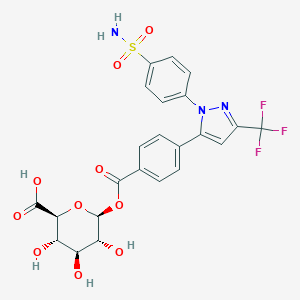
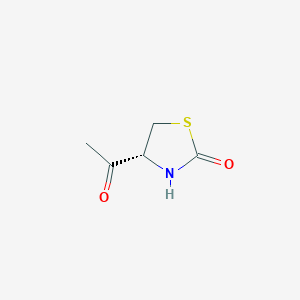
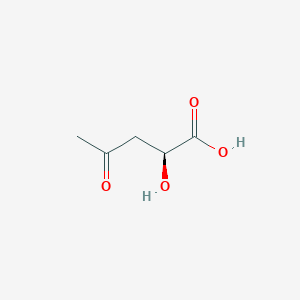
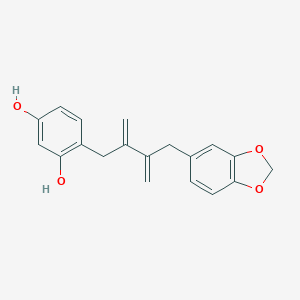
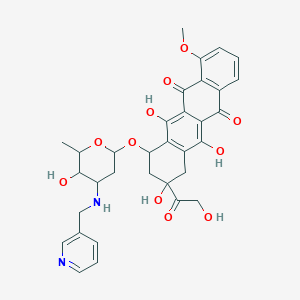
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
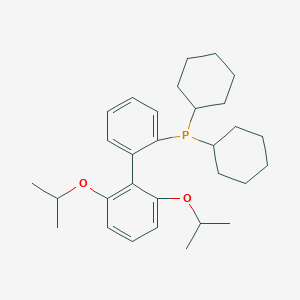
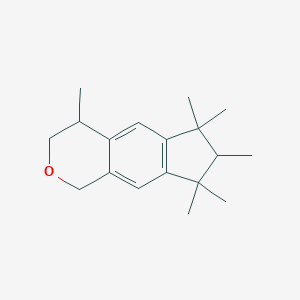

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
